methyl 3-(4-ethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Properties
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-17-7-5-16(6-8-17)25-20(26)18-9-4-15(21(27)28-2)14-19(18)23-22(25)24-10-12-30-13-11-24/h4-9,14H,3,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGCGFHFVSVRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-ethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using ethoxybenzene as a starting material.
Thiomorpholino Substitution: The thiomorpholino group can be introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-ethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline diones or other oxidized derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or other substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-ethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl and thiomorpholino groups may enhance binding affinity and specificity, leading to more effective inhibition or modulation of target pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Thiomorpholine Derivatives: Compounds containing thiomorpholine groups, which are explored for their pharmacological properties.
Uniqueness
methyl 3-(4-ethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
Biological Activity
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the thiomorpholine moiety enhances its interaction with biological targets.
Research Findings
Studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.02 mg/mL |
| Escherichia coli | 0.1 mg/mL |
| Pseudomonas aeruginosa | 0.05 mg/mL |
These findings suggest that the compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Recent studies have evaluated the antitumor potential of quinazoline derivatives. In vitro assays indicated that this compound significantly inhibited the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- IC50: 12 µM
- Lung Cancer (A549)
- IC50: 8 µM
- Colon Cancer (HCT116)
- IC50: 10 µM
These results indicate a promising therapeutic index for this compound in cancer treatment.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
